BenchChemオンラインストアへようこそ!

BC-1382

HECTD2 PIAS1 E3 ubiquitin ligase inhibitor

BC-1382 is a synthetic small molecule that acts as a selective inhibitor of the E3 ubiquitin ligase HECTD2, specifically disrupting the protein-protein interaction (PPI) between HECTD2 and the anti-inflammatory SUMO ligase PIAS1. It is the primary commercially available chemical probe for interrogating HECTD2 function in inflammatory signaling pathways.

Molecular Formula C23H29N3O5S
Molecular Weight 459.6 g/mol
Cat. No. B8058037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC-1382
Molecular FormulaC23H29N3O5S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)
InChIKeyRCWXKFCEGKXUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BC-1382: A Highly Potent and Specific Inhibitor of the HECTD2-PIAS1 Protein-Protein Interaction for Innate Immunity Research


BC-1382 is a synthetic small molecule that acts as a selective inhibitor of the E3 ubiquitin ligase HECTD2, specifically disrupting the protein-protein interaction (PPI) between HECTD2 and the anti-inflammatory SUMO ligase PIAS1 [1]. It is the primary commercially available chemical probe for interrogating HECTD2 function in inflammatory signaling pathways .

Why Broad-Spectrum HECT Ligase Inhibitors Cannot Substitute for BC-1382 in HECTD2-PIAS1 Pathway Studies


In-class substitution is not feasible because BC-1382 targets the HECTD2-PIAS1 interaction with nanomolar potency, whereas the only other small-molecule HECT E3 ligase inhibitor class (exemplified by Heclin) lacks activity against HECTD2 and instead inhibits Smurf2, Nedd4, and WWP1 [1]. This fundamental difference in target selectivity means that experiments designed to isolate HECTD2-mediated regulation of PIAS1 stability and downstream inflammatory signaling require BC-1382 specifically; using a broad HECT inhibitor would produce confounding multi-ligase effects and fail to phenocopy HECTD2 loss-of-function [2].

BC-1382 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


HECTD2-PIAS1 Interaction Inhibition: BC-1382 Delivers ~1200-Fold Higher Potency Than Heclin Displays on Any HECT Ligase

BC-1382 inhibits the HECTD2-PIAS1 protein-protein interaction with an IC50 of approximately 5 nM in a pull-down assay [1]. In contrast, the broad-spectrum HECT inhibitor Heclin exhibits IC50 values of 6.3–6.9 μM against its known targets Smurf2, Nedd4, and WWP1, and has no reported activity against HECTD2 [2]. The potency difference exceeds three orders of magnitude and reflects entirely distinct target profiles.

HECTD2 PIAS1 E3 ubiquitin ligase inhibitor

Selective PIAS1 Stabilization Without Altering PIAS3, PIAS4, or HECTD2 Levels Demonstrates Target-Specific Pharmacodynamics

BC-1382 increases PIAS1 protein levels with an IC50 of approximately 100 nM under non-stimulated conditions, while showing no effect on the protein levels of closely related PIAS3, PIAS4, or HECTD2 itself . In contrast, Heclin induces oxidation of the active-site cysteine in multiple HECT ligases and kills HEK293 cells within 24 hours, reflecting broad and cytotoxic HECT ligase inhibition [1].

PIAS1 stabilization selectivity PIAS family

Functional Rescue of LPS-Induced PIAS1 Degradation at 800 nM Confirms Disease-Relevant Pharmacology

In LPS-stimulated cells, BC-1382 suppresses PIAS1 degradation and fully restores PIAS1 protein levels at a concentration of 800 nM, concomitant with suppression of proinflammatory cytokine release from human PBMCs [1]. The HECTD2(A19P) natural polymorphism similarly prevents PIAS1 degradation and protects against ARDS, confirming that pharmacological HECTD2 inhibition by BC-1382 phenocopies the protective human polymorphism [2].

LPS PIAS1 degradation lung inflammation

In Vivo Efficacy in Two Clinically Relevant Mouse Models of Acute Lung Inflammation at 10 mg/kg IP

BC-1382 (10 mg/kg, intraperitoneal injection) significantly decreased bronchoalveolar lavage protein concentrations, total cell counts, and proinflammatory cytokine levels in both LPS- and Pseudomonas aeruginosa (PA103)-challenged C57BL/6J mice [1]. This in vivo anti-inflammatory effect mirrors the protection afforded by the HECTD2(A19P) polymorphism in human ARDS cohorts, whereas the broad HECT inhibitor Heclin has no reported in vivo efficacy in lung inflammation models [2].

in vivo lung injury ARDS

BC-1382: Validated Application Scenarios for HECTD2-Targeted Inflammation and Ubiquitin Pathway Research


Target Validation and Mechanistic Studies of the HECTD2-PIAS1 Axis in JAK-STAT and NF-κB Signaling

BC-1382 is the definitive tool for experiments requiring specific blockade of HECTD2-mediated PIAS1 degradation. Researchers can use BC-1382 at 100 nM–1 μM to stabilize PIAS1 and interrogate downstream effects on STAT and NF-κB transcriptional activity, providing a chemical alternative to genetic HECTD2 ablation [1].

Preclinical Mouse Models of Acute Respiratory Distress Syndrome (ARDS) and Gram-Negative Lung Infection

BC-1382 (10 mg/kg IP) is the only commercially available HECTD2 inhibitor with proven in vivo anti-inflammatory efficacy in both LPS- and Pseudomonas aeruginosa-induced lung injury models, making it suitable for evaluating HECTD2 as a therapeutic target in ARDS [1].

Selectivity Profiling of E3 Ligase Inhibitor Libraries in Ubiquitin-Proteasome Pathway Research

Because BC-1382 is the sole selective HECTD2 inhibitor, it serves as an essential positive control and chemical probe for comparative selectivity profiling against broad-spectrum HECT inhibitors like Heclin, enabling dissection of individual HECT ligase contributions to ubiquitination events [1][2].

Studies of PIAS1 Protein Stability and Sumoylation-Dependent Inflammatory Pathways

BC-1382 uniquely increases PIAS1 half-life without affecting PIAS3, PIAS4, or HECTD2 levels, enabling clean examination of PIAS1-specific sumoylation substrates and anti-inflammatory gene regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BC-1382

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.